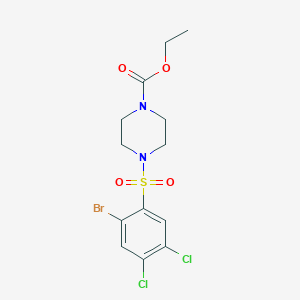
Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction forms the sulfonyl piperazine intermediate, which is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale operations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate involves its interaction with biological targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The piperazine ring can interact with receptor sites, modulating their activity. These interactions can affect various molecular pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-chloro-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate
- Ethyl 4-(2-fluoro-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate
- Ethyl 4-(2-iodo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can lead to different biological activities and reactivity profiles, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H15BrCl2N2O4S |
|---|---|
Molecular Weight |
446.1 g/mol |
IUPAC Name |
ethyl 4-(2-bromo-4,5-dichlorophenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H15BrCl2N2O4S/c1-2-22-13(19)17-3-5-18(6-4-17)23(20,21)12-8-11(16)10(15)7-9(12)14/h7-8H,2-6H2,1H3 |
InChI Key |
FXEJMMHYMYFULQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















